Cas no 1182728-50-2 (1,3-Dibromo-2-(difluoromethoxy)benzene)

1182728-50-2 structure

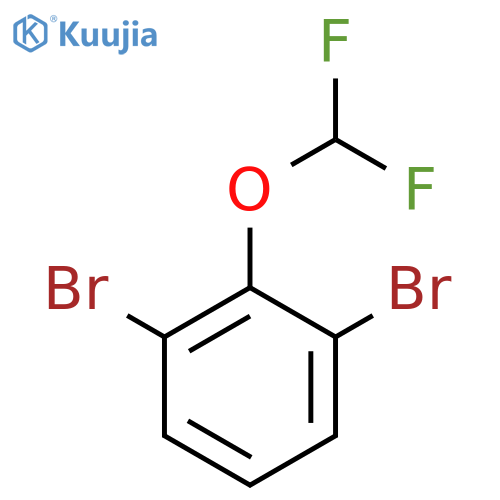

商品名:1,3-Dibromo-2-(difluoromethoxy)benzene

CAS番号:1182728-50-2

MF:C7H4Br2F2O

メガワット:301.91086769104

MDL:MFCD22418262

CID:4561749

PubChem ID:67155418

1,3-Dibromo-2-(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1,3-dibromo-2-(difluoromethoxy)benzene

- 1,3-dibromo-2-difluoromethoxy-benzene

- SY035793

- F17643

- A920073

- Z1860991906

- CS-0192531

- Z1504675096

- LWMNXLMNERFLAL-UHFFFAOYSA-N

- 1182728-50-2

- EN300-177523

- AKOS017344289

- A1-06460

- MFCD22418262

- AS-48085

- SCHEMBL1771083

- 1,3-Dibromo-2-(difluoromethoxy)benzene

-

- MDL: MFCD22418262

- インチ: 1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H

- InChIKey: LWMNXLMNERFLAL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C=1OC(F)F)Br

計算された属性

- せいみつぶんしりょう: 301.85765g/mol

- どういたいしつりょう: 299.85970g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 4.2

1,3-Dibromo-2-(difluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B426835-50mg |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 50mg |

$ 185.00 | 2022-06-07 | ||

| TRC | B426835-10mg |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-177523-2.5g |

1,3-dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95.0% | 2.5g |

$438.0 | 2025-02-20 | |

| A2B Chem LLC | AI11662-2.5g |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95% | 2.5g |

$540.00 | 2024-04-20 | |

| Enamine | EN300-177523-5g |

1,3-dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95% | 5g |

$700.0 | 2023-09-20 | |

| 1PlusChem | 1P00HEWE-10g |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95% | 10g |

$1476.00 | 2023-12-26 | |

| abcr | AB494934-5g |

1,3-Dibromo-2-(difluoromethoxy)benzene; . |

1182728-50-2 | 5g |

€1084.80 | 2024-04-20 | ||

| Crysdot LLC | CD12175703-5g |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95+% | 5g |

$832 | 2024-07-23 | |

| 1PlusChem | 1P00HEWE-500mg |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 97% | 500mg |

$152.00 | 2025-02-28 | |

| A2B Chem LLC | AI11662-50mg |

1,3-Dibromo-2-(difluoromethoxy)benzene |

1182728-50-2 | 95% | 50mg |

$121.00 | 2024-04-20 |

1,3-Dibromo-2-(difluoromethoxy)benzene 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1182728-50-2 (1,3-Dibromo-2-(difluoromethoxy)benzene) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1182728-50-2)1,3-Dibromo-2-(difluoromethoxy)benzene

清らかである:99%

はかる:1g

価格 ($):248.0